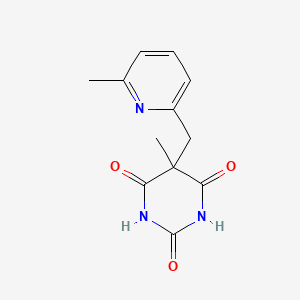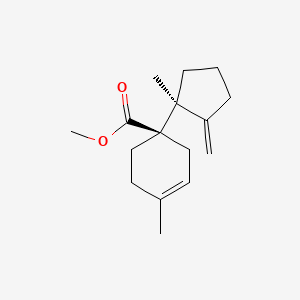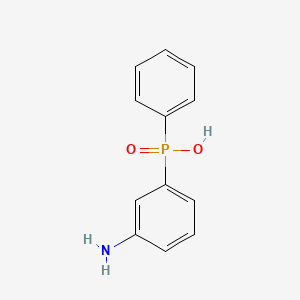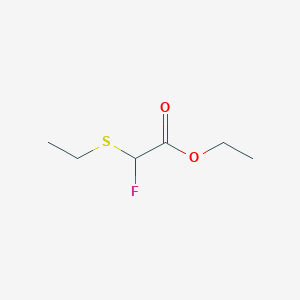![molecular formula C15H14ClNO B14330704 Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- CAS No. 105533-44-6](/img/no-structure.png)
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- is an organic compound with a complex structure It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 4-chloro group and a 2-[1-[(4-methylphenyl)imino]ethyl] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- typically involves multiple steps:
Formation of the imine group: This can be achieved by reacting 4-methylbenzaldehyde with an amine under acidic conditions to form the imine.
Chlorination: The phenolic compound is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Coupling Reaction: The imine and chlorinated phenol are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenols or imines.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The imine group may participate in nucleophilic or electrophilic reactions, leading to the formation of reactive intermediates that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-chloro-2-methyl-: Similar structure but lacks the imine group.
Phenol, 4-chloro-: Lacks the 2-[1-[(4-methylphenyl)imino]ethyl] group.
Phenol, 2-chloro-4-methoxy-: Contains a methoxy group instead of the imine group.
Uniqueness
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- is unique due to the presence of both the chloro and imine groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
105533-44-6 |
|---|---|
Molekularformel |
C15H14ClNO |
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
4-chloro-2-[C-methyl-N-(4-methylphenyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C15H14ClNO/c1-10-3-6-13(7-4-10)17-11(2)14-9-12(16)5-8-15(14)18/h3-9,18H,1-2H3 |
InChI-Schlüssel |
XOLZAJABHIHAGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C(C)C2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)



![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol](/img/structure/B14330663.png)


![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)


